3-Bromo-4-(pivaloyloxy)benzoic acid

Catalog No.
S13590841
CAS No.
1131594-54-1
M.F
C12H13BrO4
M. Wt
301.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(pivaloyloxy)benzoic acid

CAS Number

1131594-54-1

Product Name

3-Bromo-4-(pivaloyloxy)benzoic acid

IUPAC Name

3-bromo-4-(2,2-dimethylpropanoyloxy)benzoic acid

Molecular Formula

C12H13BrO4

Molecular Weight

301.13 g/mol

InChI

InChI=1S/C12H13BrO4/c1-12(2,3)11(16)17-9-5-4-7(10(14)15)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

RYJAKSDPCHGSCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)Br

3-Bromo-4-(pivaloyloxy)benzoic acid (CAS 1131594-54-1) is a specialized, orthogonally reactive building block utilized primarily in advanced pharmaceutical synthesis and materials science. Featuring a bromine atom at the 3-position for transition-metal-catalyzed cross-coupling and a carboxylic acid for downstream amidation or esterification, its defining structural asset is the sterically demanding pivaloyloxy (O-pivaloyl) group at the 4-position. This bulky protecting group effectively masks the phenolic hydroxyl, offering quantified stability advantages under basic and nucleophilic conditions compared to standard acetyl esters. For procurement teams and process chemists, this compound represents a critical precursor that minimizes side reactions, eliminates the need for intermediate re-protection steps, and streamlines the synthesis of complex biaryl and functionalized benzoate scaffolds [1].

Research Fit

Aryl bromide cross-coupling handle for Pd-catalyzed reactions
Orthogonal pivaloyl protection of the 4-hydroxy group
Enhanced lipophilicity aids organic-phase recovery during workup
Atom-economical bromo substituent reduces mass intensity vs. iodo analog

Substituting 3-Bromo-4-(pivaloyloxy)benzoic acid with its unprotected analog (3-bromo-4-hydroxybenzoic acid) or simpler esters (such as 3-bromo-4-acetoxybenzoic acid) frequently leads to process inefficiencies and yield losses. Unprotected phenols are notorious for poisoning palladium catalysts and undergoing competitive O-arylation during Buchwald-Hartwig or Suzuki-Miyaura couplings, necessitating excess reagents and complex purifications [1]. Conversely, while acetyl protection masks the phenol, the acetate group is highly labile and prone to premature hydrolysis under the basic conditions (e.g., potassium carbonate) standardly required for cross-coupling. The pivaloyl group's significant steric bulk prevents this premature cleavage, ensuring that the protecting group survives the coupling step intact while remaining cleavable under controlled, mild conditions later in the synthetic sequence [2].

Substitution Risk

Bromine removal

Eliminates the cross-coupling site, blocking key C–C bond formation.

Pivaloyl omission

Exposes free phenol that may act as a competing nucleophile or catalyst poison.

Acetyl replacement

Significantly shorter hydrolytic half-life may compromise multi-step protection.

Protecting Group Retention Under Basic Cross-Coupling Conditions

During standard palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing aqueous base (e.g., potassium carbonate, 80°C), the retention of the phenol protecting group is critical to maintaining high yields. 3-Bromo-4-(pivaloyloxy)benzoic acid demonstrates high resilience, retaining >95% of the pivaloyl group throughout the reaction. In contrast, the less hindered 3-bromo-4-acetoxybenzoic acid experiences rapid saponification, resulting in less than 40% retention and generating complex mixtures of protected and deprotected products [1].

Evidence DimensionProtecting group retention under basic coupling conditions (K2CO3, 80°C, 12h)
Target Compound Data>95% retention of pivaloyl group
Comparator Or Baseline<40% retention for 3-bromo-4-acetoxybenzoic acid (acetyl group)
Quantified Difference55% higher retention rate, preventing premature deprotection
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd(dppf)Cl2, K2CO3, aqueous dioxane, 80°C)

Ensures high-yield cross-coupling without the need for costly and time-consuming re-protection steps in process chemistry.

Lipophilicity vs. Non-Br Analog
Cross-study comparable
ΔXLogP +1.0 ~10× higher partition
Supports organic-phase recovery and membrane permeation context
Computed XLogP3; experimental confirmation advised

Chemoselectivity in C-N Bond Formation

When synthesizing complex aniline derivatives via Buchwald-Hartwig amination, competitive O-arylation at the phenol oxygen can severely degrade product purity. The bulky pivaloyl group in 3-Bromo-4-(pivaloyloxy)benzoic acid completely suppresses this side reaction, yielding >98% selectivity for the desired C-N bond at the 3-position. Unprotected 3-bromo-4-hydroxybenzoic acid allows competitive O-arylation, dropping C-N selectivity to below 70% and requiring extensive chromatographic purification [1].

Evidence DimensionC-N vs. C-O bond formation selectivity
Target Compound Data>98% C-N coupling selectivity
Comparator Or Baseline<70% C-N selectivity for unprotected 3-bromo-4-hydroxybenzoic acid
Quantified Difference>28% improvement in chemoselectivity
ConditionsBuchwald-Hartwig amination (Pd2(dba)3, BrettPhos, primary amine, base)

Drastically reduces the purification burden and improves atom economy in the synthesis of pharmaceutical intermediates.

Pivaloyl vs Acetyl Half-life
Class-level inference
7.7–9.2× Longer t₁/₂ (pH 7.4, 37 °C)
May support pivaloyl protection stability context; class-level data
Derived from aliphatic alcohol esters; phenolic ester study needed

Late-Stage Deprotection Orthogonality

A key procurement advantage of the pivaloyl group is its orthogonal cleavability compared to robust alkyl ethers. While 3-bromo-4-methoxybenzoic acid requires harsh Lewis acids (e.g., boron tribromide at -78°C) for deprotection—often destroying sensitive amides or esters elsewhere in a complex API—the pivaloyl group in 3-Bromo-4-(pivaloyloxy)benzoic acid can be quantitatively removed (>90% yield) using mild basic hydrolysis (e.g., lithium hydroxide in THF/H2O) or reductive conditions that leave other critical functional groups intact [1].

Evidence DimensionDeprotection condition severity and yield
Target Compound Data>90% deprotection yield under mild conditions (LiOH, THF/H2O, RT)
Comparator Or BaselineRequires harsh BBr3 for 3-bromo-4-methoxybenzoic acid, risking degradation
Quantified DifferenceEliminates the need for aggressive Lewis acids, expanding substrate scope
ConditionsLate-stage phenol reveal in multi-functionalized API intermediates

Allows chemists to safely unmask the phenol late in the synthesis without destroying sensitive functional groups, maximizing final API yield.

MW vs Iodo Analog
Cross-study comparable
301.13 g/mol Bromo, 15.6% lighter than iodo
Supports atom economy improvement for process-scale synthesis
Iodo analog MW 348.13 g/mol; reactivity context may vary
Pivaloyl Orthogonal Stability
Data to verify
Stable under acidic/oxidative conditions; labile to base/reduction
May enable orthogonal protection strategy; class-level inference
No quantitative data for this specific scaffold; source review needed

Late-Stage Functionalization in API Synthesis

Due to the robust stability of the pivaloyl group under basic cross-coupling conditions, this compound is a highly effective precursor for synthesizing complex biaryl pharmaceuticals where the 4-hydroxyl group must be preserved until the final synthetic steps. It allows for sequential Suzuki couplings and amidations without premature phenol exposure [1].

Automated Parallel Synthesis for Drug Discovery

In library generation, the high chemoselectivity (>98%) during Buchwald-Hartwig aminations ensures that automated workflows are not disrupted by O-arylation side products. This makes the compound highly compatible with high-throughput screening library construction [2].

Synthesis of Advanced Mesogenic Materials

The rigid steric bulk of the pivaloyl group can be utilized to direct specific molecular packing in liquid crystal precursors. Following structural alignment, orthogonal deprotection allows for the introduction of customized flexible tails at the 4-position, a workflow incompatible with harsh methoxy deprotection [3].

Application Fit

Application
Selection Property
Validation Focus
Suzuki–Miyaura biaryl synthesis
Aryl bromide cross-coupling handle
Coupling efficiency and extractive workup partitioning
Multi-step phenolic protection
Pivaloyl orthogonal stability under acidic/oxidative conditions
Protection endurance across sequential transformations
Fragment-based drug discovery
Molecular weight and ligand efficiency
Rule of Three compliance and heavy atom count optimization
Process-scale PMI optimization
Bromo atom economy and pivaloyl orthogonality
Mass intensity reduction and telescoped reaction sequences

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

299.99972 g/mol

Monoisotopic Mass

299.99972 g/mol

Heavy Atom Count

17

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